![molecular formula C20H26N2O4S2 B296952 2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)-N-propylacetamide](/img/structure/B296952.png)
2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)-N-propylacetamide is a chemical compound with potential applications in scientific research. It is a member of the sulfonamide class of compounds, which have been widely studied for their biological and pharmacological properties. In
Wirkmechanismus
The mechanism of action of 2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)-N-propylacetamide involves the inhibition of specific enzymes. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion and proton. Metalloproteinases are a family of enzymes that catalyze the degradation of extracellular matrix proteins. By inhibiting these enzymes, 2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)-N-propylacetamide can disrupt physiological processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)-N-propylacetamide are dependent on the specific enzymes that it inhibits. Inhibition of carbonic anhydrase can lead to changes in acid-base balance and electrolyte transport. Inhibition of metalloproteinases can lead to changes in the extracellular matrix and cell migration. These effects can have implications for a variety of physiological processes, including bone resorption, wound healing, and cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)-N-propylacetamide in lab experiments include its specificity for certain enzymes and its potential as an anticancer agent. However, there are also limitations to its use. For example, it may have off-target effects on other enzymes or cellular processes. Additionally, its efficacy may vary depending on the specific cell type or physiological system being studied.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)-N-propylacetamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase and metalloproteinases. Another area of interest is the investigation of its potential as a therapeutic agent for diseases such as cancer and osteoporosis. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)-N-propylacetamide involves the reaction of 4-(methylsulfanyl)benzenesulfonyl chloride with 2-(4-ethoxyanilino)propanoic acid in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)-N-propylacetamide has potential applications in scientific research as a tool for studying biological systems. It has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and metalloproteinases, which are involved in a variety of physiological processes. Additionally, it has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C20H26N2O4S2 |
---|---|
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-propylacetamide |
InChI |
InChI=1S/C20H26N2O4S2/c1-4-14-21-20(23)15-22(16-6-8-17(9-7-16)26-5-2)28(24,25)19-12-10-18(27-3)11-13-19/h6-13H,4-5,14-15H2,1-3H3,(H,21,23) |
InChI-Schlüssel |
JGQQHGDWYINGPZ-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)CN(C1=CC=C(C=C1)OCC)S(=O)(=O)C2=CC=C(C=C2)SC |
Kanonische SMILES |
CCCNC(=O)CN(C1=CC=C(C=C1)OCC)S(=O)(=O)C2=CC=C(C=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.